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Compound of Interest

Compound Name: JNJ-38158471

Cat. No.: B1255802

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research findings for INJ-
38158471, a potent and selective tyrosine kinase inhibitor. The information presented herein is
a compilation of publicly available data intended to inform researchers and professionals in the
field of drug development.

Core Compound Activity

JNJ-38158471 is an orally bioavailable, small molecule inhibitor targeting the Vascular
Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1]
Preclinical data have demonstrated its high selectivity and potent anti-tumor activity in both in
vitro and in vivo models.[1]

In Vitro Inhibitory Activity

JNJ-38158471 exhibits high selectivity for VEGFR-2. The following table summarizes the half-
maximal inhibitory concentrations (IC50) against various tyrosine kinases.
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Target Kinase IC50 (nM)

VEGFR-2 40[1]

Ret 180[1]

Kit 500[1]

VEGFR-1 >1000[1]

VEGFR-3 >1000[1]

Raf No significant activity[1]
Cellular Activity

In cell-based assays, JNJ-38158471 demonstrated potent inhibition of VEGF-stimulated
VEGFR-2 autophosphorylation in human umbilical vein endothelial cells (HUVECS) at

nanomolar concentrations.[1][2][3] Furthermore, it effectively inhibited VEGF-dependent

migration of endothelial cells.[1]

In Vivo Efficacy

Preclinical studies in various animal models have shown significant anti-tumor efficacy of INJ-

38158471.

Xenograft Tumor Models

Once-daily oral administration of JNJ-38158471 resulted in substantial tumor growth inhibition

in several human tumor xenograft models in nude mice.

Tumor Model

Maximum Tumor Growth Inhibition

A431 (Epidermoid Carcinoma)

Up to 90%[1]

HCT116 (Colorectal Carcinoma)

Up to 90%[1]

A375 (Melanoma)

Up to 90%[1]
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Notably, in the A375 melanoma xenograft model, a significant delay in tumor growth was
observed for up to four weeks after the cessation of monotherapy with JNJ-38158471.[1] In the
HCT116 colorectal cancer model, daily oral doses ranging from 10 to 200 mg/kg led to a

decrease in tumor size.[3]

Angiogenesis Models

JNJ-38158471 demonstrated potent anti-angiogenic effects in vivo.

Model Treatment Result
VEGF-induced Corneal ) 83% inhibition of

) ) ) 100 mg/kg, once daily o
Angiogenesis (C57BL/6J mice) neovascularization[2]
VEGF-induced Corneal ) 15% inhibition of

] ) ) 10 mg/kg, once daily o
Angiogenesis (C57BL/6J mice) neovascularization[2]

Spontaneous Polyp Formation -~ o )
Not specified Inhibition of polyp formation[1]

(APC min-mouse model)

The compound was reported to be well-tolerated in these animal models.[1]

Mechanism of Action and Signaling Pathway

JNJ-38158471 exerts its anti-tumor and anti-angiogenic effects by inhibiting the VEGFR-2
signaling pathway. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF),
VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream
signaling events that promote endothelial cell proliferation, migration, survival, and vascular
permeability. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, JNJ-
38158471 prevents this autophosphorylation and subsequent downstream signaling.
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Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of JINJ-38158471.
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Experimental Protocols

While specific, detailed internal protocols for the preclinical studies on JNJ-38158471 are not
publicly available, the following represents generalized methodologies based on standard
practices for the types of experiments conducted.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the IC50 of JINJ-38158471 against target kinases.
Materials:

e Recombinant human kinase enzymes (e.g., VEGFR-2, Ret, Kit)

» Kinase-specific substrate (e.g., a synthetic peptide)

e ATP (Adenosine triphosphate)

o Assay buffer (typically containing MgCl2, MnCI2, DTT)

e JNJ-38158471 (in various concentrations)

o Microtiter plates

e Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)

Procedure:

o Prepare serial dilutions of INJ-38158471 in an appropriate solvent (e.g., DMSO) and then in
assay buffer.

 In a microtiter plate, add the kinase enzyme, the kinase-specific substrate, and the various
concentrations of INJ-38158471.

e Initiate the kinase reaction by adding a solution of ATP.

 Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60
minutes).
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Stop the reaction and add the detection reagent according to the manufacturer's instructions.
This reagent measures the amount of ADP produced or the amount of phosphorylated
substrate.

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

Calculate the percentage of kinase activity inhibition for each concentration of INJ-
38158471 compared to a control (no inhibitor).

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the
data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular VEGFR-2 Phosphorylation Assay (General

Protocol)

Objective: To assess the inhibitory effect of INJ-38158471 on VEGF-induced VEGFR-2
autophosphorylation in a cellular context.

Materials:

e Human Umbilical Vein Endothelial Cells (HUVECS)

Cell culture medium (e.g., EGM-2)

VEGF (Vascular Endothelial Growth Factor)

JNJ-38158471

Lysis buffer

Antibodies: anti-phospho-VEGFR-2 (pY1175), anti-total-VEGFR-2
ELISA plates or Western blotting equipment

Procedure:

e Culture HUVECS to near confluence and then serum-starve for several hours to reduce
basal receptor phosphorylation.
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e Pre-treat the cells with various concentrations of INJ-38158471 for a specified duration
(e.g., 1-2 hours).

» Stimulate the cells with a specific concentration of VEGF for a short period (e.g., 5-10
minutes) to induce VEGFR-2 phosphorylation.

e Lyse the cells and collect the protein lysates.

¢ Quantify the levels of phosphorylated VEGFR-2 and total VEGFR-2 using a sandwich ELISA
or Western blotting.

» Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.

o Determine the concentration-dependent inhibition of VEGFR-2 phosphorylation by JNJ-
38158471.

In Vivo Tumor Xenograft Study (General Protocol)

Objective: To evaluate the anti-tumor efficacy of INJ-38158471 in a mouse model.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

Human tumor cell line (e.g., HCT116)

JNJ-38158471 formulated for oral administration

Vehicle control

Calipers for tumor measurement

Procedure:

¢ Subcutaneously implant a specific number of tumor cells into the flank of each mouse.
» Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

e Randomize the mice into treatment and control groups.
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Administer JINJ-38158471 orally, once daily, at various dose levels. The control group
receives the vehicle.

Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor
volume can be calculated using the formula: (Length x Width2)/2.

Monitor the body weight and general health of the mice throughout the study as an indicator
of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.qg.,
histology, biomarker analysis).

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control
group.
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Caption: A generalized preclinical experimental workflow for the evaluation of a kinase inhibitor
like JINJ-38158471.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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